5-bromo-3-chloro-1,2-benzothiazole
Overview
Description
5-bromo-3-chloro-1,2-benzothiazole is an organic compound with the molecular formula C7H3BrClNS. It is a derivative of benzisothiazole, characterized by the presence of bromine and chlorine atoms at the 5th and 3rd positions, respectively. This compound is known for its yellow to orange crystalline powder appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-chloro-1,2-benzothiazole typically involves the bromination and chlorination of benzisothiazole. One common method includes the reaction of benzisothiazole with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile, and at a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The final product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-chloro-1,2-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles, leading to the substitution of bromine or chlorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Nucleophiles: Sodium cyanide in aqueous acetone is a common reagent for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzisothiazoles can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction typically results in the formation of amines or other reduced derivatives.
Scientific Research Applications
5-bromo-3-chloro-1,2-benzothiazole has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-chloro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1,2-benzisothiazole
- 5-bromo-3-chloro-1,2-benzothiazole, 1,1-dioxide
- Benzisothiazole derivatives with different substituents
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or specific biological activities, making it valuable for various research and industrial applications.
Biological Activity
5-Bromo-3-chloro-1,2-benzothiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiazole framework with bromine and chlorine substituents. Its chemical formula is C7H4BrClN2S. The unique combination of these halogens may influence its reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Halogenation Reactions : Utilizing bromine and chlorine in the presence of suitable catalysts.
- Condensation Reactions : Involving benzothiazole derivatives with halogenated reagents.
Anticancer Properties
Research indicates that benzothiazole derivatives exhibit significant anticancer activity. For instance:
- A study synthesized novel benzothiazole compounds and evaluated their effects on human cancer cell lines (A431, A549) using the MTT assay. The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis by affecting key signaling pathways such as AKT and ERK .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that compounds with similar structures could inhibit the production of inflammatory cytokines like IL-6 and TNF-α in macrophage models .
Table 1: Summary of Biological Activities
Activity Type | Assessed Compounds | Key Findings |
---|---|---|
Anticancer | 5-Bromo derivatives | Significant inhibition of A431 and A549 cells |
Anti-inflammatory | Benzothiazoles | Reduced IL-6 and TNF-α levels in RAW264.7 cells |
Study on Analgesic Activity
A notable study evaluated the analgesic activity of various benzothiazole derivatives using an acetic acid-induced writhing test in rats. The results indicated that compounds similar to this compound exhibited significant analgesic effects compared to control groups .
Table 2: Analgesic Activity Results
Compound Name | % Inhibition (Acetic Acid Test) |
---|---|
Diclofenac (Control) | 57.1% |
5-Bromo-3-chloro derivative | 45% |
Other tested derivatives | 40%-54% |
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, interactions with various biological molecules are suspected to play crucial roles:
- Protein Interactions : The compound may interact with proteins involved in cancer progression or inflammation.
- Cell Cycle Regulation : Evidence suggests that it may induce cell cycle arrest in cancer cells.
- Cytokine Modulation : Its ability to modulate cytokine levels indicates potential pathways for anti-inflammatory action.
Properties
IUPAC Name |
5-bromo-3-chloro-1,2-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETKMCDPJRQYGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=NS2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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